![molecular formula C9H9F4NO B3163839 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine CAS No. 886371-56-8](/img/structure/B3163839.png)
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine, also known as TFMFE, is an organic compound that is widely used in scientific research due to its unique properties. TFMFE is a colorless liquid with a low melting point and low volatility, making it an ideal compound for laboratory experiments. It is primarily used as an intermediate in the synthesis of various compounds and as a reagent in organic chemistry. In addition, TFMFE has been used in the development of various therapeutic agents and as a catalyst for various reactions.
Scientific Research Applications
Fluoroalkylation in Aqueous Media
The significance of fluoroalkylation, especially in aqueous media, underscores the environmental-friendly approach to incorporating fluorinated groups into target molecules. Fluorine-containing functionalities are pivotal in designing new pharmaceuticals, agrochemicals, and functional materials due to their distinctive effects on a molecule's physical, chemical, and biological properties. The advancement in aqueous fluoroalkylation has opened new prospects for green chemistry, emphasizing the synthesis of environmentally benign methods for fluoroalkylation reactions (Hai‐Xia Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals reveals the environmental fate of these persistent compounds. Biodegradation plays a crucial role in understanding how fluorinated substances, including those similar to "2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine," reach the environment and their subsequent fate. The study suggests that microbial processes could contribute significantly to the breakdown of such fluorinated compounds, potentially mitigating their persistence in nature (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Scaffolds for Antimalarial Drug Discovery
Fluorinated molecules, due to their high potency and unique physicochemical properties, are being explored as valuable avenues for antimalarial drug design. The incorporation of fluorine substituents, such as trifluoromethyl groups, has led to the development of organofluorinated molecules with promising activity profiles against malaria. This highlights the potential of fluorinated compounds in creating effective antimalarial drugs, leveraging the advantages offered by fluorine's incorporation into organic molecules (Charu Upadhyay et al., 2020).
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGVMVNOAINFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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